![molecular formula C9H8ClNS B1608194 2-Chloro-5,7-dimethyl-1,3-benzothiazole CAS No. 791594-81-5](/img/structure/B1608194.png)
2-Chloro-5,7-dimethyl-1,3-benzothiazole
Overview
Description
2-Chloro-5,7-dimethyl-1,3-benzothiazole is a chemical compound with the CAS Number: 791594-81-5 . It has a molecular weight of 197.69 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 2-Chloro-5,7-dimethyl-1,3-benzothiazole and its derivatives is a topic of interest in modern chemistry . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The InChI code for 2-Chloro-5,7-dimethyl-1,3-benzothiazole is1S/C9H8ClNS/c1-5-3-6 (2)8-7 (4-5)11-9 (10)12-8/h3-4H,1-2H3
. This code represents the molecular structure of the compound. Chemical Reactions Analysis
The reactions of 2-Chloro-5,7-dimethyl-1,3-benzothiazole derivatives provide a powerful, modern tool for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis
2-Chloro-5,7-dimethyl-1,3-benzothiazole is a solid compound . It has a molecular weight of 197.69 .Scientific Research Applications
Corrosion Inhibition
- Benzothiazole derivatives, including 2-Chloro-5,7-dimethyl-1,3-benzothiazole, have been explored as corrosion inhibitors for steel in acidic environments. Hu et al. (2016) studied the corrosion inhibiting effect of certain benzothiazole derivatives against steel in a 1 M HCl solution, finding them to offer better stability and higher efficiencies than previously reported inhibitors from the benzothiazole family (Hu et al., 2016).
- Salarvand et al. (2017) investigated the performance of certain 2-phenyl-benzothiazole derivatives, revealing their high efficiency as corrosion inhibitors for mild steel in 1 M HCl solution (Salarvand et al., 2017).
Antitumor Activities
- 2-(4-Aminophenyl)benzothiazoles, closely related to 2-Chloro-5,7-dimethyl-1,3-benzothiazole, have shown potent inhibitory effects on specific human ovarian carcinoma cell lines. Bradshaw et al. (1998) found these compounds to exhibit GI50 values in the nanomolar range, indicating a high level of inhibition in certain cell lines (Bradshaw et al., 1998).
Environmental Contamination and Human Exposure
- Benzothiazole derivatives are widely distributed in the environment, as noted by Asimakopoulos et al. (2013), who found that these compounds are present in various environments including water and air, leading to human exposure (Asimakopoulos et al., 2013).
Fluorescence and Sensing Applications
- Benzothiazole-based compounds have been used in the development of sensors. For instance, Li et al. (2018) designed a benzothiazole-based aggregation-induced emission luminogen for the detection of pH fluctuations in biosamples and neutral water samples (Li et al., 2018).
Analytical Chemistry
- Benzothiazoles, including derivatives of 2-Chloro-5,7-dimethyl-1,3-benzothiazole, are subjects of analytical studies for their occurrence in the environment and biological samples. For example, Asimakopoulos et al. (2013) developed a method for determining benzotriazoles and benzothiazoles in human urine (Asimakopoulos et al., 2013).
Air Quality and Exposure Assessment
- Maceira et al. (2018) conducted a study on the occurrence of benzothiazoles in outdoor air particulate matter, evaluating human exposure to these compounds (Maceira et al., 2018).
Future Directions
The future directions in the study of 2-Chloro-5,7-dimethyl-1,3-benzothiazole could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The compound’s biologically active and industrially demanded properties make it a promising subject for future research .
properties
IUPAC Name |
2-chloro-5,7-dimethyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPCQBBRKCVELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365964 | |
Record name | 2-chloro-5,7-dimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,7-dimethyl-1,3-benzothiazole | |
CAS RN |
791594-81-5 | |
Record name | 2-chloro-5,7-dimethyl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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